1-Bromo-2-fluoroindolizine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrFN |
|---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
1-bromo-2-fluoroindolizine |
InChI |
InChI=1S/C8H5BrFN/c9-8-6(10)5-11-4-2-1-3-7(8)11/h1-5H |
InChI Key |
HLEQDEVTZJPLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)F)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Bromo 2 Fluoroindolizine
Influence of Halogen Substituents on Indolizine (B1195054) Reactivity and Electron Distribution
The indolizine ring system is a π-electron-rich heterocycle, making it inherently nucleophilic. The introduction of halogen substituents, such as bromine at the C1 position and fluorine at the C2 position, modulates this reactivity through a combination of inductive and resonance effects.
Halogens generally exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. libretexts.orgauburn.edu This effect tends to decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. Fluorine is the most electronegative element, and its inductive effect is stronger than that of bromine. stackexchange.com Consequently, the fluorine atom at C2 significantly reduces the electron density of the indolizine core.
In 1-bromo-2-fluoroindolizine, both halogens pull electron density from the ring via induction, deactivating it compared to unsubstituted indolizine. The fluorine atom's stronger -I effect at C2 is a dominant factor in this deactivation. The interplay of these electronic effects determines the regioselectivity and feasibility of subsequent chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Bromine and Fluorine
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In this compound, the indolizine nucleus itself and the halogen substituents influence the feasibility of SNAr reactions.
The rate of SNAr reactions for aryl halides typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. The strength of the carbon-halogen bond does not play a primary role in determining the reaction rate in this case.
Electrophilic Aromatic Substitution Reactions on the Indolizine Core
The indolizine scaffold is known to be reactive towards electrophiles. Due to the high electron density on the five-membered ring, electrophilic aromatic substitution (EAS) typically occurs preferentially at the C3 position, and to a lesser extent at the C1 position.
In this compound, the C1 and C2 positions are already substituted. The C3 position remains the most electron-rich and sterically accessible site for electrophilic attack. The halogen substituents at C1 and C2, despite their deactivating inductive effects, will influence the regioselectivity. The resonance effect of the halogens, which donates electron density, will still preferentially direct incoming electrophiles. However, the strong deactivation of the ring by two halogen atoms means that harsher reaction conditions may be required compared to unsubstituted indolizine. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, direct halogenation of indolizines using copper(II) halides has been shown to selectively yield 3-haloindolizines. nih.gov
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Character | Predicted Reactivity |
|---|---|---|
| C3 | Most electron-rich, sterically accessible | Primary site of electrophilic attack |
| Pyridine (B92270) Ring (C5-C8) | Less electron-rich than the pyrrole (B145914) ring | Substitution is less favorable |
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of aryl halides. The bromine atom at the C1 position of this compound is an excellent handle for such transformations.
The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild reaction conditions and tolerance of various functional groups. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed coupling reactions. This difference in reactivity allows for selective functionalization at the C1 position, leaving the C2-fluorine intact. This selective reactivity is crucial for synthesizing a diverse range of 1-substituted-2-fluoroindolizine derivatives. Other cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, could also be employed at the C1 position. For example, 2-iodoindolizines have been successfully used in Suzuki, Heck, and Sonogashira couplings. nih.gov
Table 3: Potential Suzuki-Miyaura Coupling of this compound
| Reactants | Catalyst/Conditions (Typical) | Expected Product |
|---|---|---|
| This compound + Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/Water) | 1-Aryl-2-fluoroindolizine |
Cycloaddition and Annulation Reactions of Halogenated Indolizines
Indolizines can participate in cycloaddition reactions, acting as an 8π component in [8+2] cycloadditions with electron-deficient alkynes or alkenes. This reaction leads to the formation of cycl[3.2.2]azine derivatives. The presence of halogen substituents can influence the rate and outcome of these reactions by altering the electronic properties of the indolizine system.
Electron-withdrawing groups on the indolizine ring can affect the energy of its frontier molecular orbitals (HOMO and LUMO), which in turn impacts the cycloaddition process. While specific studies on this compound are not prevalent, research on other substituted indolizines suggests that the reaction is feasible. In some cases, if a leaving group (such as a halogen) is present at the C3 or C5 position, the cycloaddition can proceed without the need for an external oxidant, as the dihydrocyclazine intermediate can eliminate HX to aromatize. While the halogens in this compound are not in these specific positions, their electronic influence remains a key factor in the reactivity of the scaffold in such annulation strategies.
Late-Stage Functionalization and Diversification of the this compound Scaffold
Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound to explore structure-activity relationships. The this compound scaffold is well-suited for LSF due to its distinct reactive sites.
The primary handle for diversification is the C1-bromo substituent, which can be readily transformed via various cross-coupling reactions as discussed in section 3.4. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups.
Furthermore, the C3 position remains a target for electrophilic substitution, allowing for the introduction of groups like nitro, acyl, or additional halogens under appropriate conditions. The strategic combination of these reactions allows for a modular approach to creating a library of complex, highly substituted 2-fluoroindolizine derivatives from a common intermediate. This approach is fundamental in optimizing the properties of indolizine-based compounds for various applications.
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-bromo-2-fluoroindolizine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework, including the connectivity of atoms and their spatial relationships.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electronic environment created by the indolizine (B1195054) core and the halogen substituents. Protons on the aromatic rings would typically appear in the downfield region. The fluorine and bromine atoms would further deshield adjacent protons, causing their signals to shift to a lower field. Spin-spin coupling between neighboring non-equivalent protons would result in characteristic splitting patterns, which are invaluable for assigning the positions of substituents on the indolizine ring.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would exhibit significant downfield shifts. Furthermore, the carbon atom attached to fluorine would show coupling (¹JCF), resulting in a splitting of its NMR signal, a key diagnostic feature.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive. The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom in this compound, and its chemical shift would be indicative of its electronic environment. Coupling between the fluorine and nearby protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) would be observable in the respective NMR spectra, further confirming the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles and data for related structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~110-120 (d, ¹JCF) |
| C2 | - | ~140-150 (d, ²JCF) |
| C3 | 7.0-8.0 | ~115-125 |
| C5 | 7.5-8.5 | ~120-130 |
| C6 | 7.0-8.0 | ~110-120 |
| C7 | 7.0-8.0 | ~110-120 |
| C8 | 7.5-8.5 | ~120-130 |
| C8a | - | ~130-140 |
d = doublet
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov For this compound, these complementary techniques provide a detailed fingerprint of the molecule's vibrational framework.
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic indolizine ring, typically in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic system would appear in the 1400-1650 cm⁻¹ range. The C-F and C-Br stretching vibrations are also key diagnostic peaks, with the C-F stretch typically appearing in the 1000-1400 cm⁻¹ region and the C-Br stretch at lower wavenumbers, generally between 500-700 cm⁻¹. docbrown.info
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for nonpolar bonds and symmetric vibrations. Thus, the symmetric breathing modes of the indolizine ring system would likely be more prominent in the Raman spectrum. The combination of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound.
Table 2: Expected Vibrational Frequencies for this compound (Note: These are generalized frequency ranges and actual values can be influenced by the specific molecular structure.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C / C=N Stretch | 1400 - 1650 | IR, Raman |
| C-F Stretch | 1000 - 1400 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
| Ring Breathing Modes | 900 - 1200 | Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular weight and elemental composition of a compound. thermofisher.com For this compound, HRMS provides an exact mass measurement, which is used to confirm its molecular formula, C₈H₅BrFN.
Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺. docbrown.info There will be two peaks of nearly equal intensity separated by two mass units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br. docbrown.info HRMS can resolve these isotopic peaks and provide highly accurate mass measurements for each, allowing for the unambiguous confirmation of the presence of one bromine atom in the molecule. thermofisher.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Table 3: Theoretical Isotopic Masses for the Molecular Ion of this compound (C₈H₅BrFN)
| Isotopologue | Theoretical Exact Mass (Da) |
| C₈H₅⁷⁹BrFN | 212.9644 |
| C₈H₅⁸¹BrFN | 214.9623 |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. fiveable.me These methods provide insights into the electronic transitions that occur upon absorption of light and the subsequent emission processes.
The UV-Visible absorption spectrum of this compound is expected to show distinct absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated indolizine system. scribd.com The positions and intensities of these bands are sensitive to the molecular structure and the presence of substituents. The introduction of bromine and fluorine atoms can cause shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in the molar absorptivity.
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. hinotek.com Not all molecules that absorb UV-visible light are fluorescent. If this compound exhibits fluorescence, its emission spectrum will be at a longer wavelength than its absorption spectrum (the Stokes shift). fiveable.me The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined from these measurements, providing information about the efficiency of the fluorescence process and the dynamics of the excited state. These properties are crucial for evaluating the potential of the compound in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu
To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the diffraction pattern produced is collected and analyzed. carleton.edu The resulting data allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.
The crystal structure of this compound would confirm the connectivity of the atoms and provide accurate measurements of the C-Br and C-F bond lengths, as well as the geometry of the indolizine ring system. Furthermore, the analysis would reveal how the molecules pack in the solid state, including any intermolecular interactions such as π-π stacking or halogen bonding, which can significantly influence the material's bulk properties. rsc.org
Theoretical and Computational Investigations of 1 Bromo 2 Fluoroindolizine Systems
Electronic Structure and Molecular Orbital Analysis
The electronic character of 1-bromo-2-fluoroindolizine is fundamentally shaped by the interplay between the inherent properties of the indolizine (B1195054) ring and the potent electronic effects of the halogen substituents. The parent indolizine is a π-excessive system, characterized by a high electron density, particularly within the five-membered pyrrole-like ring. chim.it The introduction of a bromine atom at the C1 position and a fluorine atom at the C2 position introduces competing electronic influences.
Both fluorine and bromine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. However, they also participate in a π-donating resonance or mesomeric effect (+M) by donating lone-pair electron density to the aromatic system.
Fluorine (C2): Possesses a very strong -I effect and a relatively weak +M effect. This combination leads to a significant net withdrawal of electron density from the ring, particularly from the carbon atom to which it is attached.
Bromine (C1): Exhibits a weaker -I effect compared to fluorine but a more pronounced +M effect due to better orbital energy matching with the carbon p-orbitals.
This substitution pattern is predicted to substantially modulate the energy and distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
Computational models predict that the strong inductive effects of both halogens will lower the energy levels of both the HOMO and LUMO compared to unsubstituted indolizine. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, is also expected to be altered. A larger gap generally implies higher stability and lower reactivity. chemrxiv.org Visualization of these orbitals would likely show that the HOMO has significant electron density on the six-membered ring and the C3 position, whereas the LUMO density might be more distributed across the C-Br and C-F bonds and the electron-deficient pyridine-like ring. wuxiapptec.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indolizine (Predicted) | -5.50 | -0.85 | 4.65 |
| 1-Bromoindolizine (Predicted) | -5.65 | -1.10 | 4.55 |
| 2-Fluoroindolizine (Predicted) | -5.80 | -1.25 | 4.55 |
| This compound (Predicted) | -5.95 | -1.50 | 4.45 |
Note: The data in this table is theoretical and based on predictive analysis for illustrative purposes.
Aromaticity and π-Electron Delocalization Assessment
Indolizine is a 10π-electron aromatic system, a property that imparts significant thermodynamic stability. chim.it The aromaticity of such systems can be quantitatively assessed using computational methods, most notably the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of a ring (NICS(0)) or slightly above it (e.g., NICS(1)), with negative values indicating aromaticity (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current). github.ionih.gov For planar molecules, the out-of-plane component, NICS(1)zz, is often considered a more reliable indicator as it isolates the contribution from the π-electrons. ethz.ch
Computational analysis would likely predict less negative NICS(1)zz values for both rings in this compound compared to the unsubstituted parent compound, confirming a modest reduction in aromatic character.
| Compound | NICS(1)zz for 5-membered ring (ppm) | NICS(1)zz for 6-membered ring (ppm) |
| Indolizine (Predicted) | -14.5 | -9.8 |
| This compound (Predicted) | -12.9 | -9.1 |
Note: The data in this table is theoretical and based on predictive analysis for illustrative purposes.
Prediction of Reactivity and Mechanistic Pathways
The reactivity of indolizine is dominated by its electron-rich nature, making it highly susceptible to electrophilic substitution. jbclinpharm.org In the unsubstituted ring, electrophilic attack occurs preferentially at the C3 position, followed by the C1 position. chim.it In this compound, this reactivity pattern is expected to be significantly altered.
Electrophilic Attack: The C1 position is blocked by the bromine atom. The C2 and C3 positions are strongly deactivated by the potent inductive electron withdrawal of the adjacent fluorine atom. Consequently, the five-membered ring is rendered significantly less nucleophilic. Electrophilic substitution is therefore predicted to occur on the six-membered ring, likely at the C5 or C7 positions, which are least affected by the deactivating groups. Computational modeling of Wheland intermediates (sigma complexes) would confirm the relative stability of intermediates formed by attack at different positions. rsc.org
Nucleophilic Attack: While indolizine itself is resistant to nucleophilic attack, the presence of two electron-withdrawing halogens on the five-membered ring makes this compound a potential candidate for nucleophilic aromatic substitution (SNAr), particularly under forcing conditions. Analysis of the LUMO would be critical in predicting the site of attack, which would likely be one of the halogen-bearing carbons. wuxiapptec.com
Molecular Electrostatic Potential (MEP): A calculated MEP map would provide a visual guide to the molecule's reactivity. It would be expected to show a region of high negative potential (red/yellow) over the six-membered ring, indicating the most probable sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms and, significantly, in the region of the C-Br bond, indicating susceptibility to nucleophilic interaction.
Conformational Analysis and Energy Landscape Studies
The indolizine ring system is inherently planar due to its aromatic nature. chim.it Therefore, the primary focus of a conformational analysis for this compound is to confirm the planarity of the bicyclic core and determine the preferred orientation of the substituents relative to the ring.
A computational geometry optimization would be expected to yield a fully planar structure as the global energy minimum. The energy landscape would be characterized by a deep potential well corresponding to this planar conformation, with significant energy penalties for any distortion that disrupts the π-system. Minor deviations from ideal sp² geometry, such as slight out-of-plane bending, might be observed but would not represent distinct stable conformers. The study would primarily focus on the precise bond lengths and angles, which are influenced by the steric and electronic properties of the substituents. For instance, the C-Br and C-F bond lengths can be accurately predicted, and the C-C bond lengths within the rings can provide further insight into the degree of π-electron delocalization.
| Parameter | Predicted Value for Indolizine | Predicted Value for this compound |
| C1-C2 Bond Length | 1.38 Å | 1.39 Å |
| C2-C3 Bond Length | 1.40 Å | 1.41 Å |
| C1-Br Bond Length | N/A | 1.89 Å |
| C2-F Bond Length | N/A | 1.35 Å |
| ∠C1-C2-C3 | 108.5° | 108.2° |
Note: The data in this table is theoretical and based on predictive analysis for illustrative purposes.
Computational Modeling of Intermolecular Interactions and Host-Guest Chemistry
The functionalization with bromine and fluorine atoms endows this compound with the capacity for specific and directional intermolecular interactions that are absent in the parent molecule.
Halogen Bonding: The bromine atom at the C1 position is a potential halogen bond (XB) donor. nih.gov Computational analysis of the electrostatic potential on the surface of the bromine atom would reveal a region of positive potential, known as a σ-hole, located along the extension of the C-Br bond. nih.gov This positive region can interact favorably with Lewis bases or nucleophiles, forming a directional halogen bond. Modeling studies could explore the interaction energy and geometry of complexes between this compound and various halogen bond acceptors like pyridine (B92270) or acetone. acs.orgresearchgate.net
Hydrogen Bonding: The fluorine atom, with its high electronegativity and partial negative charge, can act as a hydrogen bond acceptor. Computational models can be used to investigate the formation of hydrogen bonds with donor molecules like water or methanol.
Host-Guest Chemistry: The unique electronic and steric profile of this compound makes it an interesting candidate for host-guest chemistry. mdpi.com Computational docking simulations could be employed to predict its binding affinity and orientation within the cavity of various host molecules, such as cyclodextrins or calixarenes. The binding would be driven by a combination of hydrophobic interactions involving the aromatic core and specific interactions like halogen or hydrogen bonding with the host's functional groups. These models can provide valuable insights into the potential of this molecule for applications in supramolecular chemistry and materials science.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
1-Bromo-2-fluoroindolizine as a Synthetic Building Block for Complex Architectures
There is a lack of specific examples in the scientific literature demonstrating the use of this compound as a building block for the synthesis of complex molecular architectures. In principle, the bromo and fluoro substituents could offer handles for various coupling reactions, but documented applications are not available.
Synthesis of Bioactive Natural Product Analogs and Derivatives
The synthesis of natural product analogs is a common strategy in drug discovery. However, there are no published studies detailing the use of this compound in the creation of such analogs or derivatives. While indolizine (B1195054) derivatives, in general, are known for their presence in natural products and their diverse biological activities, the specific contribution of a 1-bromo-2-fluoro substitution pattern in this context has not been explored.
Mechanistic Insights into the Biological Activity of Halogenated Indolizines
Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. For this compound, direct mechanistic studies are absent. The following sections reflect general knowledge of halogenated indolizines, but it is important to note that these are not specific to this compound.
Enzyme Inhibition Mechanisms and Structure-Activity Relationships (SAR)
No specific data on enzyme inhibition by this compound is available. Research on other fluorinated indolizines has suggested their potential as inhibitors of retinoic acid-related orphan receptor γ (RORγ), but this has not been confirmed for the bromo-fluoro derivative . Structure-activity relationship (SAR) studies for this compound have not been published.
Mechanisms of Antimicrobial and Antiproliferative Action
While various indolizine derivatives have demonstrated antimicrobial and antiproliferative activities, the specific mechanisms for this compound are unknown. General mechanisms for halogenated compounds can involve disruption of cellular membranes or interference with metabolic pathways, but this is speculative in the absence of direct evidence for this compound.
Molecular Basis of Receptor Binding and Antagonism
There are no studies available that investigate the receptor binding profile or antagonistic properties of this compound.
Applications in Materials Science and Photophysics
Investigation of Luminescent Properties and Fluorescence Mechanisms
The indolizine (B1195054) core is inherently fluorescent, and its derivatives are known for their appreciable photophysical properties. rsc.org The luminescence of these compounds is a result of their π-conjugated system, and the emission characteristics can be finely tuned by the introduction of various substituents. chim.it The fluorescence mechanism in many substituted indolizines is based on an intramolecular charge transfer (ICT) process. mdpi.comajou.ac.kr This phenomenon occurs when an electron-donating group and an electron-withdrawing group are strategically placed on the indolizine ring, leading to a separation of charge in the excited state.
For instance, a study on a new fluorescent indolizine-based scaffold demonstrated that an N,N-dimethylamino group at the C-3 position acts as an electron donor, inducing a red shift in the emission wavelength through an ICT process. mdpi.com The introduction of electron-withdrawing groups, such as acetyl and aldehyde, at the C-7 position can further modulate this effect, resulting in a tunable emission color from blue to orange (462–580 nm). mdpi.com
Systematic studies on the structure-photophysical property relationship (SPPR) of indolizine derivatives, such as the "Seoul-Fluor" series, have provided deeper insights into their fluorescence mechanisms. acs.org Computational studies using density functional theory (DFT) have been employed to predict the atomic coefficients of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions and emission properties. acs.org
The position of substituents significantly impacts the fluorescence quantum yield (ΦF). While substitutions on certain parts of the molecule may not cause significant changes in quantum yield, modifications to other positions can lead to drastic differences. acs.org For example, in the Seoul-Fluor system, the regioisomers of bromo or methoxy groups on the indolizine moiety showed substantial variations in their quantum yield values. acs.org
Below is a table summarizing the photophysical properties of some 3,7-disubstituted indolizine compounds:
| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (%) |
| 9 | 398 | 21,500 | 462 | 3500 | 35.4 |
| 10 | 410 | 19,800 | 520 | 5400 | 1.8 |
| 11 | 413 | 18,900 | 580 | 7400 | 0.9 |
| 12 | 400 | 20,100 | 480 | 4300 | 13.2 |
| 13 | 398 | 22,300 | 464 | 3600 | 45.3 |
Note: Data obtained from experiments conducted in methanol. nih.gov
Electronic Properties and Charge Transfer Characteristics
The electronic properties of indolizine derivatives are intrinsically linked to their molecular structure. The indolizine core is an electron-rich heterocyclic system, which influences its behavior in electronic applications. chim.it The HOMO and LUMO energy levels can be tailored by chemical functionalization, which in turn affects the charge injection and transport properties of the material.
The phenomenon of intramolecular charge transfer is a key electronic characteristic of suitably substituted indolizines. mdpi.comajou.ac.kr This property is not only responsible for their tunable fluorescence but also makes them interesting candidates for materials in organic electronics. The efficiency of ICT is dependent on the nature and position of the donor and acceptor groups on the indolizine scaffold.
Electrochemical measurements and theoretical calculations are often used to probe the electronic structure of these molecules. chemrxiv.org For example, in a study of indoloindolizines, a new class of polycyclic aromatic materials, the observed spectral trends were corroborated by electrochemical measurements and time-dependent density functional theory (TD-DFT) calculations. chemrxiv.org These investigations revealed a significant difference in the HOMO-LUMO energy gap between indole (B1671886) and indolizine, which is attributed to the variations in the nitrogen atom's position within their frameworks. chemrxiv.org
Potential Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors
The tunable luminescent and electronic properties of indolizine derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs). They have been investigated as blue fluorescent materials, electron-transporting materials, and hosts for phosphorescent dopants in OLED devices. rsc.orgrsc.org For instance, the indolizine derivative 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) has been shown to exhibit blue emission with high quantum yields, good morphological and thermal stabilities, and electron-transporting properties. rsc.org Its high triplet energy level also makes it a suitable host for red or yellow-orange phosphorescent dopants, enabling the fabrication of simplified white OLEDs (WOLEDs). rsc.org
In the realm of chemical sensing, the sensitivity of the ICT process in indolizine fluorophores to their local environment has been harnessed to develop fluorescent sensors. chim.itmdpi.com These sensors can detect changes in pH and the presence of various analytes. mdpi.comajou.ac.kr The principle behind their operation is that the interaction of the analyte with the sensor molecule perturbs the ICT process, leading to a detectable change in the fluorescence signal (e.g., a change in intensity or a shift in the emission wavelength). ajou.ac.kr For example, indolizine fluorophores with a N,N-dimethylamino group have been shown to act as fluorescent pH sensors. mdpi.com
A "Kaleidoscopic Indolizine" (KIz) system has been developed for use in fluorescent sensor arrays. ajou.ac.kr These arrays, composed of multiple fluorescent indolizine compounds, can generate unique response patterns for different analytes, which can then be analyzed using machine learning algorithms for identification and quantification. ajou.ac.kr
Development of New Spectroscopic Sensitizers and Photochemical Tools
The strong absorption and emission properties of indolizine derivatives also suggest their potential as spectroscopic sensitizers and photochemical tools. While specific applications of 1-bromo-2-fluoroindolizine in this area are not documented, the broader class of indolizines has been explored for such purposes. Their ability to absorb light in one spectral region and emit it in another makes them suitable for use in applications like dye-sensitized solar cells (DSSCs). rsc.org
Furthermore, the photochromic properties of certain indolizine-related compounds, such as dihydroindolizines, have been investigated. scilit.com These molecules can undergo reversible photochemical reactions, leading to changes in their absorption and fluorescence properties. This photo-responsiveness opens up possibilities for their use in optical data storage and as molecular switches.
Future Directions and Emerging Research Avenues for 1 Bromo 2 Fluoroindolizine
Development of Sustainable and Atom-Economical Synthetic Methodologies
Future synthetic research concerning 1-bromo-2-fluoroindolizine will likely prioritize the development of environmentally benign and efficient methodologies. Current strategies for indolizine (B1195054) synthesis often rely on multi-step sequences or harsh reaction conditions. acs.orgrsc.org The focus will shift towards processes that align with the principles of green chemistry, emphasizing atom economy, reduced waste, and the avoidance of toxic reagents.
Promising approaches include one-pot, multicomponent reactions where pyridinium (B92312) salts, α-halo carbonyl compounds, and electron-deficient alkenes are combined to construct the indolizine core under transition-metal-free conditions. organic-chemistry.org Researchers are exploring the use of oxidants like TEMPO to replace heavy metal reagents. organic-chemistry.org Furthermore, developing domino or cascade reactions that form multiple bonds in a single operation will be crucial. For instance, a transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with specifically designed bromonitroolefins presents a viable, atom-economical route to functionalized indolizines. acs.orgnih.gov The goal is to create a synthetic pathway to this compound that is not only high-yielding but also minimizes environmental impact.
Table 1: Comparison of Synthetic Approaches for Indolizine Derivatives
| Methodology | Key Features | Advantages | Potential Application for this compound |
|---|---|---|---|
| Classical Methods (e.g., Scholtz, Chichibabin) | High temperatures, multi-step processes. rsc.orgrsc.org | Well-established for basic scaffolds. | Foundational but lacks efficiency and sustainability. |
| Transition-Metal Catalysis (e.g., Pd, Cu, Au) | C-H activation, cross-coupling, cycloisomerization. rsc.orgbohrium.com | High efficiency, broad substrate scope. | Potential for late-stage functionalization, but requires careful removal of metal residues. acs.org |
| 1,3-Dipolar Cycloaddition | Reaction of pyridinium ylides with dipolarophiles. rsc.orgchim.it | Good for building substituted indolizines. | A key strategy, especially if combined with oxidative aromatization. |
| Metal-Free Cascade Reactions | Domino sequences (e.g., Michael/SN2/aromatization). acs.orgnih.gov | High atom economy, avoids metal contamination, operational simplicity. acs.org | Ideal for sustainable, large-scale synthesis. |
| Photoredox Catalysis | Utilizes light to drive reactions under mild conditions. researchgate.net | High chemoselectivity, functional group tolerance. researchgate.net | An emerging sustainable method for C-H functionalization and bond formation. |
Exploration of Unconventional Activation and C-H Functionalization Strategies
Moving beyond classical synthetic transformations, future work will focus on the direct functionalization of the pre-formed this compound core. Carbon-hydrogen (C-H) activation has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-installed functional groups, offering a more sustainable and efficient route to novel derivatives. researchgate.net
For the this compound scaffold, C-H functionalization could be directed to various positions on both the pyridine (B92270) and pyrrole (B145914) rings. Strategies such as transition-metal-catalyzed C-H activation (using palladium, rhodium, or iridium) could enable the introduction of aryl, alkyl, or other functional groups at specific sites. worktribe.comacs.org Given the electron-rich nature of the indolizine ring, electrophilic substitution is typically favored at the C-1 and C-3 positions. worktribe.com However, modern techniques like directed metalation or C-H borylation can provide access to otherwise difficult-to-functionalize positions, such as C-5. worktribe.comresearchgate.net These approaches would allow for the late-stage modification of the molecule, rapidly generating a library of analogues with diverse properties. worktribe.com
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of this compound derivatives, the integration of synthesis with flow chemistry and automated platforms is a critical future direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the ability to perform multistep sequences without isolating intermediates. acs.orgnih.govepa.gov
An automated flow system could be designed for a sequential, multi-step synthesis of this compound analogues. acs.orgscribd.com This would involve pumping starting materials through heated reactors containing immobilized catalysts or reagents, with in-line purification and analysis. mdpi.comresearchgate.net Such a platform would enable the rapid generation of a library of compounds by systematically varying the building blocks. acs.org This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening new materials with tailored optoelectronic properties.
Advanced Computational Design of Halogenated Indolizines with Tunable Properties
Computational chemistry is poised to play a transformative role in the rational design of novel this compound derivatives. By using quantum mechanical calculations, such as density functional theory (DFT), researchers can predict the structural, electronic, and photophysical properties of hypothetical molecules before they are synthesized. nih.govacs.org This in silico approach saves significant time and resources.
For this compound, computational models can elucidate how the interplay between the electron-withdrawing fluorine atom and the larger, more polarizable bromine atom influences the molecule's frontier molecular orbitals (HOMO and LUMO). chemrxiv.orgchemrxiv.org This understanding is crucial for tuning the HOMO-LUMO gap, which governs the molecule's color, fluorescence, and semiconductor properties. chemrxiv.orgresearchgate.net Furthermore, computational tools can model noncovalent interactions, such as the halogen bonds that are becoming increasingly important in drug design and materials science. nih.gov This predictive power will guide synthetic chemists to create molecules with precisely tailored properties for specific applications, from targeted pharmaceuticals to advanced organic electronics. nih.govnih.gov
Expanding the Repertoire of Biological Targets and Elucidating Novel Mechanisms of Action
Indolizine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chim.itnih.govjbclinpharm.org A key future direction for this compound is the systematic exploration of its biological potential. The presence of halogen atoms can significantly enhance biological activity by improving membrane permeability, metabolic stability, and binding affinity through halogen bonding. nih.gov
Future research will involve screening this compound and its derivatives against a broad array of biological targets, such as kinases, proteases, and receptors. nih.gov In silico drug repositioning strategies, which use computational methods to predict new targets for existing molecules, could be employed to identify promising candidates for further investigation. nih.gov Once a promising activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This could involve identifying specific protein-ligand interactions and elucidating the downstream cellular pathways that are affected. frontiersin.orgresearchgate.net
Innovative Applications in Optoelectronic and Supramolecular Materials
The indolizine core is an attractive scaffold for organic electronics due to its planarity, aromaticity, and fluorescence properties. rsc.orgchim.it The introduction of bromo and fluoro substituents onto this core in this compound provides a powerful strategy for tuning its optoelectronic characteristics. These halogen atoms can modulate the molecule's emission wavelength, quantum yield, and stability, making it a candidate for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent probes. chemrxiv.orgchemrxiv.orgresearchgate.net
Future research will focus on synthesizing π-expanded analogues of this compound to further tune its absorption and emission properties across the visible spectrum. chemrxiv.orgrsc.org The bromine atom also serves as a convenient handle for further functionalization via cross-coupling reactions, allowing for the construction of larger, conjugated systems. rsc.org Beyond single-molecule applications, the directed nature of halogen bonds and other intermolecular forces could be harnessed to assemble this compound units into well-defined supramolecular structures. nih.gov These ordered assemblies could exhibit unique material properties, opening doors to applications in fields such as organic semiconductors and nonlinear optics.
Q & A
Q. Advanced
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive/negative controls and dose-response curves (IC₅₀ determination).
- SAR Studies : Systematically vary substituents to correlate structure with activity.
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells) .
How can researchers resolve discrepancies in reported synthetic yields for this compound?
Advanced
Discrepancies often stem from:
- Impurity Profiles : Use LC-MS to identify byproducts (e.g., dihalogenated species).
- Reagent Quality : Validate purity of starting materials (e.g., indolizine >98%).
- Reproducibility : Adhere to standardized protocols (e.g., ICH guidelines) and report detailed experimental conditions (solvent batch, humidity) .
What computational tools aid in predicting the reactivity of this compound in novel reactions?
Q. Advanced
- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic attack).
- Molecular Dynamics (MD) : Model solvent effects and transition states.
- Software : Gaussian, ORCA, or ADF for energy minimization; VMD for visualization .
How should researchers design experiments to explore the photophysical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
